Dilongifolylborane
Description
The exact mass of the compound CID 12701423 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H50B |
|---|---|
Molecular Weight |
421.5 g/mol |
InChI |
InChI=1S/C30H50B/c1-27(2)13-7-15-29(5)21-11-9-19(25(21)27)23(29)17-31-18-24-20-10-12-22-26(20)28(3,4)14-8-16-30(22,24)6/h19-26H,7-18H2,1-6H3 |
InChI Key |
WGXMLHBSRHYXEJ-UHFFFAOYSA-N |
SMILES |
[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C |
Canonical SMILES |
[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Structure of Dilongifolylborane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and structural characteristics of dilongifolylborane, a notable chiral hydroborating agent. The information is compiled from seminal research in the field to facilitate its application in synthetic chemistry.
Introduction
This compound, systematically known as (Lgf)₂BH, is a chiral dialkylborane derived from (+)-longifolene, a naturally occurring tricyclic sesquiterpene. Its utility in organic synthesis stems from its ability to induce asymmetry in hydroboration reactions, providing a valuable tool for the stereoselective synthesis of chiral molecules. This guide details the established protocol for its preparation and summarizes its key structural features.
Synthesis of this compound
The synthesis of this compound is achieved through the hydroboration of (+)-longifolene with borane-methyl sulfide (BMS). The reaction proceeds cleanly to afford the desired product as a crystalline solid.
Experimental Protocol
The following procedure is adapted from the original report by Jadhav and Brown (1981).
Materials:
-
(+)-Longifolene (from Indian turpentine oil)
-
Borane-methyl sulfide (BMS, 10 M solution)
-
Anhydrous ethyl ether
Procedure:
-
A 100-mL flask equipped with a magnetic stirrer, a septum inlet, and a mercury bubbler is charged with 4.08 g (20 mmol) of (+)-longifolene and 20 mL of anhydrous ethyl ether.
-
The flask is cooled to 0 °C in an ice bath.
-
To the stirred solution, 1.0 mL of a 10 M solution of borane-methyl sulfide (10 mmol) is added dropwise via a syringe.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
-
The mixture is stirred at room temperature for an additional 6 hours, during which time a white precipitate of this compound forms.
-
The solid product is isolated by filtration, washed with cold ethyl ether, and dried under a stream of nitrogen.
Reaction Stoichiometry and Yield
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| (+)-Longifolene | C₁₅H₂₄ | 204.35 | 20 | 4.08 g |
| Borane-methyl sulfide | BH₃·S(CH₃)₂ | 75.97 | 10 | 1.0 mL (10 M) |
| Product | (C₁₅H₂₅)₂BH | 422.54 | ~10 | Typically high |
Note: The original literature does not state a specific yield, but it is generally high due to the precipitation of the product.
Structure and Properties of this compound
This compound is a white, crystalline solid that is sparingly soluble in common organic solvents. It exists as a dimer in the solid state.
Physical and Spectroscopic Properties
| Property | Value |
| Appearance | Snow-white crystalline solid |
| Melting Point | 160-161 °C |
| Molecular Formula | C₃₀H₅₁B |
| Molecular Weight | 422.54 g/mol |
| Infrared (IR) | 1565 cm⁻¹ (B-H stretching frequency) |
Molecular Structure
The precise three-dimensional arrangement of this compound has not been elucidated by single-crystal X-ray diffraction in the available literature. However, based on the structure of the parent molecule, (+)-longifolene, and the established mechanism of hydroboration, a proposed structure can be depicted. The boron atom adds to the less sterically hindered face of the exocyclic double bond of two longifolene molecules.
Visualizations
Synthesis Pathway
The synthesis of this compound from (+)-longifolene and borane-methyl sulfide can be represented as a straightforward addition reaction.
Proposed Molecular Structure
The following diagram illustrates the proposed connectivity of atoms in the this compound molecule, emphasizing the chiral tricyclic longifolyl groups attached to the boron atom.
Conclusion
This compound is a readily accessible chiral hydroborating agent with significant potential in asymmetric synthesis. The straightforward preparation from the naturally abundant (+)-longifolene makes it an attractive reagent for researchers in organic and medicinal chemistry. Further elucidation of its solid-state structure through X-ray crystallography would be beneficial for a more detailed understanding of its steric and electronic properties, which could, in turn, inform its application in the development of new synthetic methodologies.
Dilongifolylborane: A Technical Guide for Researchers
An In-depth Review of a Chiral Hydroborating Agent
Dilongifolylborane, systematically known as bis(longifolyl)borane and often abbreviated as Lgf₂BH, is a chiral dialkylborane hydroborating agent. It is recognized for its utility in the asymmetric synthesis of alcohols from prochiral olefins. This technical guide provides a comprehensive overview of this compound, including its synthesis, properties, and applications in organic chemistry, with a focus on experimental procedures and quantitative data for researchers, scientists, and drug development professionals.
Core Properties and Synthesis
This compound is a snow-white crystalline solid with a melting point of 160-161 °C. Structurally, it exists as a dimer and exhibits a characteristic infrared (IR) absorption peak at 1565 cm⁻¹.
The synthesis of this compound is achieved through the reaction of (+)-longifolene, a readily available sesquiterpene derived from pine resin, with a borane-methyl sulfide complex (BH₃·SMe₂).
Experimental Protocol: Synthesis of this compound
Materials:
-
(+)-Longifolene
-
Borane-methyl sulfide complex (BH₃·SMe₂)
-
Anhydrous ethyl ether
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve (+)-longifolene in anhydrous ethyl ether.
-
To this solution, add the borane-methyl sulfide complex dropwise with stirring.
-
The reaction mixture will rapidly precipitate the snow-white crystalline this compound.
-
The solid product can be isolated by filtration, washed with cold anhydrous ethyl ether, and dried under vacuum.
Application in Asymmetric Hydroboration
This compound is employed as a chiral hydroborating agent for the asymmetric hydroboration of various prochiral olefins. The resulting organoborane intermediates are subsequently oxidized to furnish chiral alcohols. This two-step, one-pot process provides a valuable method for the stereoselective synthesis of alcohols.
Experimental Protocol: Asymmetric Hydroboration-Oxidation of an Olefin
Materials:
-
This compound (Lgf₂BH)
-
Prochiral olefin (e.g., cis-2-butene)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide solution (e.g., 3M)
-
Hydrogen peroxide (e.g., 30%)
Procedure:
-
Hydroboration: In a dry, inert atmosphere, suspend this compound in anhydrous THF. To this suspension, add the prochiral olefin at a controlled temperature (e.g., 0 °C or -25 °C). The reaction progress can be monitored by the disappearance of the solid this compound.
-
Oxidation: Once the hydroboration is complete, carefully add a solution of sodium hydroxide to the reaction mixture. Subsequently, add hydrogen peroxide dropwise while maintaining a controlled temperature (e.g., below 40 °C).
-
After the oxidation is complete, the reaction mixture is typically worked up by separating the aqueous and organic layers. The organic layer is then dried and the solvent is removed to yield the crude alcohol product.
-
Purification of the alcohol can be achieved through standard techniques such as distillation or column chromatography. The enantiomeric excess (% ee) of the product is determined using methods like chiral gas chromatography or by analysis of a chiral derivative using NMR spectroscopy.
Quantitative Data: Enantioselectivity in Hydroboration
This compound has been shown to induce moderate to good enantioselectivity in the hydroboration of a range of prochiral olefins. The optical purities of the resulting alcohols typically fall within the range of 60-78% enantiomeric excess (ee). A summary of the reported data is presented in the table below.
| Olefin Substrate | Resulting Alcohol | Enantiomeric Excess (% ee) |
| cis-2-Butene | 2-Butanol | 78 |
| cis-3-Hexene | 3-Hexanol | 76 |
| 2-Methyl-1-butene | 2-Methyl-1-butanol | 60 |
| 2-Methyl-2-butene | 2-Methyl-3-butanol | 65 |
| 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 70 |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 68 |
Spectroscopic Characterization
Workflow and Logical Relationships
The synthesis and application of this compound can be visualized as a straightforward workflow.
Spectroscopic Characterization of Dilongifolylborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spectroscopic Data Summary
Detailed experimental spectroscopic data for Dilongifolylborane is sparse in the reviewed literature. However, the following information has been reported:
Table 1: Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Notes |
| B-H (bridging) | 1565 | This absorption is characteristic of the dimeric form of dialkylboranes. |
Note: Comprehensive ¹H NMR, ¹³C NMR, ¹¹B NMR, and Mass Spectrometry data for this compound are not available in the cited literature. The following sections provide generalized experimental protocols for obtaining this data.
Experimental Protocols
Given that this compound is an air- and moisture-sensitive compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹¹B NMR Spectroscopy
¹¹B NMR is a primary tool for characterizing organoboranes, providing direct insight into the electronic environment of the boron atom.
-
Sample Preparation:
-
In a glovebox or under a positive pressure of inert gas, dissolve 10-20 mg of this compound in 0.5-0.7 mL of a dry, deuterated solvent (e.g., C₆D₆, CDCl₃, THF-d₈). The solvent should be freshly distilled from a suitable drying agent.
-
Transfer the solution to a clean, dry NMR tube. For optimal results, particularly for reducing broad background signals from borosilicate glass, a quartz NMR tube is recommended.
-
Seal the NMR tube with a tight-fitting cap and wrap with Parafilm for transport to the spectrometer.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) is used as an external standard (δ = 0.0 ppm).
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment is typically sufficient. To suppress broad background signals from the probe and glass, a pulse sequence with a spin echo (e.g., zgbs) can be employed.
-
Acquisition Time: ~0.1-0.5 s
-
Relaxation Delay: 1-5 s
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
Proton Decoupling: Proton decoupling is generally used to obtain a sharp singlet. A proton-coupled spectrum can also be acquired to observe B-H coupling, which would appear as a doublet for a monomeric R₂BH species.
-
-
2.1.2. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: The sample preparation is identical to that for ¹¹B NMR. Standard high-quality borosilicate NMR tubes are generally sufficient.
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard high-field NMR spectrometer.
-
Reference: Tetramethylsilane (TMS) at δ = 0.00 ppm or the residual solvent peak.
-
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are typically used. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups, most notably the B-H bond.
-
Sample Preparation (Air-Sensitive):
-
Nujol Mull: In a glovebox, grind a small amount of solid this compound with a few drops of dry Nujol (mineral oil) in an agate mortar and pestle to create a fine paste (mull).
-
Spread the mull thinly and evenly between two dry KBr or NaCl plates.
-
Mount the plates in a demountable cell holder.
-
Solution: Alternatively, a solution can be prepared in a dry, IR-transparent solvent (e.g., hexane, CCl₄) in a sealed IR cell with NaCl or KBr windows. This must be done under an inert atmosphere.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Acquire a background spectrum of the empty spectrometer or the KBr/NaCl plates with Nujol.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Expected Absorptions:
-
B-H stretch (terminal): ~2500 cm⁻¹
-
B-H stretch (bridging, dimer): ~1500-1600 cm⁻¹
-
C-H stretch: ~2850-3000 cm⁻¹
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Due to the reactivity of boranes, soft ionization techniques are often preferred.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable dry solvent (e.g., toluene, THF) under an inert atmosphere.
-
-
Instrumentation and Data Acquisition:
-
Ionization Method: Electron Ionization (EI) may lead to extensive fragmentation. Softer ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI) are often more suitable for observing the molecular ion. Due to the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%), the molecular ion peak and boron-containing fragment peaks will exhibit a characteristic isotopic pattern.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is advantageous for determining the exact mass and elemental composition.
-
Introduction Method: The sample can be introduced via a direct insertion probe for solid samples or through a gas or liquid chromatograph for solutions. All transfer lines should be dry and purged with an inert gas.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized organoborane compound like this compound.
Dilongifolylborane: A Comprehensive Technical Guide to Molecular Geometry and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilongifolylborane, a chiral dialkylborane derived from the naturally occurring sesquiterpene (+)-longifolene, is a highly effective and sterically hindered hydroborating agent. Its utility in asymmetric synthesis necessitates a thorough understanding of its three-dimensional structure. This technical guide provides an in-depth analysis of the molecular geometry and conformational aspects of this compound. While a definitive crystal structure for this compound is not publicly available, this document compiles known spectroscopic data, details the expected molecular geometry based on analogous compounds, and furnishes comprehensive experimental and computational protocols for its structural determination.
Introduction
This compound, systematically named bis(longifolyl)borane and often abbreviated as Lgf₂BH, has emerged as a valuable reagent in organic synthesis. Its chiral nature, stemming from the complex polycyclic framework of (+)-longifolene, allows for the enantioselective hydroboration of prochiral olefins. The stereochemical outcome of these reactions is intrinsically linked to the precise three-dimensional arrangement of the bulky longifolyl groups around the boron center. This guide explores the synthesis, spectroscopic features, and the anticipated molecular geometry and conformation of this compound.
Synthesis and Spectroscopic Characterization
This compound is synthesized via the reaction of (+)-longifolene with borane dimethyl sulfide (BMS) in an ethereal solvent. The product precipitates as a white, crystalline solid.
Key Spectroscopic Data:
| Spectroscopic Method | Observed Feature | Interpretation |
| Infrared (IR) Spectroscopy | 1565 cm⁻¹ | B-H-B bridging bond vibration, indicative of a dimeric structure. |
| Melting Point | 160-161 °C | Sharp melting point suggests a well-defined crystalline solid. |
The presence of a B-H-B stretching frequency in the IR spectrum is strong evidence that this compound exists as a dimer in the solid state, a common feature for dialkylboranes.
Molecular Geometry and Conformation
In the absence of a published crystal structure for this compound, its molecular geometry can be inferred from the well-characterized structures of other dialkylborane dimers. The fundamental structure is a four-membered ring composed of two boron atoms and two bridging hydrogen atoms. Each boron atom is also bonded to two bulky longifolyl groups.
The geometry around each boron atom is expected to be roughly tetrahedral. The endocyclic B-H-B angle will be acute, while the exocyclic C-B-C angle will be larger to accommodate the sterically demanding longifolyl substituents.
Representative Molecular Geometry Data
To provide quantitative insight, the following table presents the bond lengths and angles for a representative dialkylborane dimer, tetramethyldiborane, which has been structurally characterized. These values serve as a reasonable approximation for the core structure of the this compound dimer.
| Parameter | Tetramethyldiborane | Expected for this compound |
| Bond Lengths (Å) | ||
| B-B | 1.84 | ~1.8 - 1.9 |
| B-H (bridging) | 1.36 | ~1.3 - 1.4 |
| B-C | 1.59 | ~1.6 |
| Bond Angles (°) | ||
| B-H-B | 83 | ~80 - 85 |
| H-B-H | 97 | ~95 - 100 |
| C-B-C | 120 | >120 (due to steric bulk) |
Data for tetramethyldiborane is illustrative and serves as an educated estimation for the core of the this compound dimer.
The conformation of the longifolyl groups will be such that steric hindrance between them is minimized. This will likely result in a staggered arrangement when viewed down the B-B axis.
Experimental Protocols for Structural Determination
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry of crystalline compounds like this compound.
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. A range of solvents should be screened, starting with non-coordinating solvents like hexane or toluene.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.
-
Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit.
-
Computational Chemistry
In the absence of experimental data, or to complement it, computational methods can provide valuable insights into the molecular geometry and conformation.
Protocol (using Density Functional Theory - DFT):
-
Model Building: Construct an initial 3D model of the this compound dimer.
-
Geometry Optimization:
-
Choose a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).
-
The calculated vibrational frequencies can be compared with the experimental IR spectrum.
-
-
Analysis: Extract the bond lengths, bond angles, and dihedral angles from the optimized structure.
Logical Relationships and Workflows
The following diagram illustrates the synthesis and subsequent structural analysis workflow for this compound.
Caption: Synthesis and structural analysis workflow for this compound.
Conclusion
This compound is a key chiral reagent whose synthetic utility is dictated by its molecular structure. While a definitive crystal structure remains to be published, spectroscopic evidence and analogies to other dialkylboranes strongly suggest a dimeric structure with bridging hydrogens. This guide provides a framework for understanding its geometry and presents the standard experimental and computational protocols that can be employed for its precise structural determination. The provided data and methodologies offer a solid foundation for researchers and professionals working with this important class of organoborane reagents.
Dilongifolylborane: A Technical Guide to a Chiral Hydroborating Agent
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This section provides fundamental identification and nomenclature details for Dilongifolylborane.
| Identifier | Value |
| CAS Number | 77882-24-7[1][2] |
| Systematic (IUPAC) Name | BORANE, BIS(((1R,3AS,4R,8AR,9S)-DECAHYDRO-4,8,8-TRIMETHYL-1,4-METHANOAZULEN-9-YL)METHYL)-[3] |
| Common Synonyms | This compound; Longifolene borane derivative[3][4] |
| Molecular Formula | C₃₀H₅₁B[1][3][4] |
| Molecular Weight | 422.54 g/mol [1][3][4] |
Physicochemical Properties
This compound is a chiral dialkylborane reagent derived from the natural sesquiterpene (+)-longifolene. It is a heavy, snow-white, and crystalline solid that typically presents as shiny plates.[4] It is sparingly soluble in common organic solvents and is noted to be strongly dimeric in structure.[4]
| Property | Value |
| Melting Point | 160-161 °C (in a sealed, evacuated capillary)[4] |
| Appearance | Snow-white crystalline solid[4] |
Synthesis of this compound
This compound is synthesized via the hydroboration of (+)-longifolene with borane-methyl sulfide complex (BMS).[5][6] The reaction proceeds readily in ethyl ether, leading to the precipitation of the crystalline product.
Experimental Protocol: Synthesis of this compound
This protocol is based on the method described by Jadhav and Brown (1981).[4]
Materials:
-
(+)-Longifolene (derived from Indian turpentine oil)[5]
-
Borane-methyl sulfide complex (BH₃·SMe₂)
-
Anhydrous ethyl ether
Procedure:
-
A flame-dried, nitrogen-purged flask equipped with a magnetic stirrer is charged with a solution of (+)-longifolene in anhydrous ethyl ether.
-
The flask is cooled in an ice bath.
-
A stoichiometric amount of borane-methyl sulfide complex (2:1 molar ratio of longifolene to BH₃) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.
-
As the reaction proceeds, this compound precipitates as a snow-white crystalline solid.
-
The solid product is isolated by filtration, washed with cold anhydrous ethyl ether to remove any unreacted starting materials, and dried under vacuum.
References
Methodological & Application
Application Notes and Protocols: Dilongifolylborane as a Chiral Hydroborating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilongifolylborane (Lgf₂BH) is a chiral hydroborating agent derived from the naturally occurring sesquiterpene (+)-longifolene. It has demonstrated efficacy in the asymmetric hydroboration of various prochiral olefins, providing a valuable tool for the synthesis of chiral alcohols, which are key intermediates in pharmaceutical and fine chemical synthesis. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound.
Data Presentation
The enantioselectivity and yield of the hydroboration-oxidation of representative alkenes using this compound are summarized in the table below. The reagent consistently provides good to excellent enantiomeric excess (ee) and high chemical yields for a range of substrates.
| Alkene Substrate | Product Alcohol | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
| cis-2-Butene | 2-Butanol | 71 | 78 | R |
| cis-3-Hexene | 3-Hexanol | 76 | 75 | R |
| 2-Methyl-2-butene | 3-Methyl-2-butanol | 81 | 71 | R |
| 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 85 | 60 | 1R, 2R |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 82 | 68 | 1R, 2R |
| Norbornene | exo-Norborneol | 95 | 70 | 1R, 2S |
Experimental Protocols
Protocol 1: Preparation of this compound (Lgf₂BH)
This protocol describes the synthesis of this compound from (+)-longifolene and borane-methyl sulfide (BMS).
Materials:
-
(+)-Longifolene
-
Borane-methyl sulfide (BMS) complex (10 M)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous solvents and glassware (oven or flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
Under an inert atmosphere, a solution of (+)-longifolene (2.0 equivalents) in anhydrous diethyl ether is prepared in a flask equipped with a magnetic stirrer and a septum.
-
The flask is cooled to 0 °C in an ice bath.
-
Borane-methyl sulfide complex (1.0 equivalent) is added dropwise to the stirred solution of (+)-longifolene over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
A white crystalline precipitate of this compound will form.
-
The solid is isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum to yield pure this compound. The disappearance of the solid Lgf₂BH during a subsequent hydroboration reaction can serve as a visual indicator of reaction completion.[1]
Protocol 2: Asymmetric Hydroboration of an Alkene and Subsequent Oxidation
This protocol outlines the general procedure for the asymmetric hydroboration of a prochiral alkene with this compound, followed by oxidation of the intermediate organoborane to the corresponding chiral alcohol.
Materials:
-
This compound (Lgf₂BH)
-
Prochiral alkene
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Anhydrous solvents and glassware
-
Inert atmosphere
Procedure:
Part A: Hydroboration
-
Under an inert atmosphere, a suspension of this compound (1.1 equivalents) in anhydrous THF is prepared in a flask at 0 °C.
-
The prochiral alkene (1.0 equivalent) is added neat or as a solution in anhydrous THF to the stirred suspension of this compound.
-
The reaction mixture is stirred at 0 °C and the progress of the reaction is monitored by the disappearance of the solid this compound. The reaction is typically complete within 2-4 hours.
Part B: Oxidation
-
Once the hydroboration is complete, the reaction mixture is cooled to 0 °C.
-
Sodium hydroxide solution is carefully added to the flask, followed by the slow, dropwise addition of hydrogen peroxide solution. The temperature should be maintained below 25 °C during the addition.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.
-
The reaction is then worked up by separating the aqueous and organic layers. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude alcohol product can be purified by flash chromatography or distillation.
-
The enantiomeric excess of the purified alcohol is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizations
References
Application Notes and Protocols: Asymmetric Hydroboration using Dilongifolylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydroboration is a powerful transformation in organic synthesis, enabling the stereoselective preparation of chiral alcohols from prochiral alkenes. The choice of the chiral hydroborating agent is crucial for achieving high enantioselectivity. Dilongifolylborane (Lgf₂BH) is a chiral dialkylborane derived from the naturally occurring sesquiterpene (+)-longifolene. This reagent presents an intermediate steric requirement, making it an effective choice for the asymmetric hydroboration of specific classes of alkenes. These application notes provide a summary of the use of this compound in asymmetric hydroboration, including its synthesis, application scope, and detailed experimental protocols.
Synthesis of this compound (Lgf₂BH)
This compound is prepared by the reaction of (+)-longifolene with borane-methyl sulfide complex (BMS). The reagent conveniently precipitates from the reaction mixture as a white crystalline solid, which can be isolated and stored for future use.
Reaction Scheme:
2 (+)-Longifolene + BH₃•SMe₂ → (Longifolyl)₂BH + SMe₂
Applications of this compound in Asymmetric Hydroboration
This compound has demonstrated its utility in the asymmetric hydroboration of certain prochiral alkenes, leading to the formation of chiral alcohols with moderate to good enantioselectivity. The resulting organoborane intermediates are typically oxidized in situ using standard alkaline hydrogen peroxide conditions to yield the corresponding alcohols.
Key Application Areas:
-
Cis-disubstituted Alkenes: this compound has been shown to be effective in the asymmetric hydroboration of cis-alkenes.
-
Trisubstituted Acyclic Alkenes: This reagent provides a method for the enantioselective hydroboration of acyclic alkenes with three substituents on the double bond.
-
Trisubstituted Cyclic Alkenes: Cyclic olefins with a trisubstituted double bond are also suitable substrates for hydroboration with this compound.
The hydroboration of these alkenes with this compound, followed by oxidation, predominantly yields alcohols with the R-configuration at the newly formed stereocenter.
Data Presentation
The enantioselectivity of the asymmetric hydroboration using this compound is influenced by the structure of the alkene substrate. The following table summarizes the reported quantitative data for different classes of alkenes.
| Alkene Class | Substrate Example | Product Configuration | Enantiomeric Excess (ee) |
| Cis-disubstituted | (Z)-2-Butene | (R)-2-Butanol | 60-78% |
| Trisubstituted Acyclic | 2-Methyl-2-pentene | (R)-2-Methyl-3-pentanol | 60-78% |
| Trisubstituted Cyclic | 1-Methylcyclopentene | (1R,2R)-trans-2-Methylcyclopentanol | 60-78% |
Experimental Protocols
Protocol 1: Preparation of this compound (Lgf₂BH)
This protocol describes the synthesis of the chiral hydroborating agent from (+)-longifolene.
Materials:
-
(+)-Longifolene
-
Borane-methyl sulfide complex (BMS, 10 M in THF)
-
Anhydrous diethyl ether
-
Anhydrous solvent for washing (e.g., diethyl ether)
-
Schlenk flask and standard inert atmosphere techniques (e.g., nitrogen or argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve (+)-longifolene (2.0 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane-methyl sulfide complex (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
A white crystalline solid of this compound will precipitate.
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the crystalline solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the this compound under vacuum to obtain a fine white powder (mp 160-161 °C).
-
Store the reagent under an inert atmosphere.
Protocol 2: General Procedure for Asymmetric Hydroboration and Oxidation
This protocol provides a general method for the hydroboration of a prochiral alkene with this compound, followed by oxidative workup.
Materials:
-
This compound (Lgf₂BH)
-
Prochiral alkene (e.g., cis-alkene, trisubstituted alkene)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH, e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
Part A: Asymmetric Hydroboration
-
In a dry Schlenk flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add the prochiral alkene (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC) until the starting alkene is consumed. The disappearance of the solid this compound can also serve as a visual indicator of reaction completion.
Part B: Oxidative Workup
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add aqueous sodium hydroxide solution to the reaction mixture, followed by the dropwise addition of hydrogen peroxide. Caution: This addition can be exothermic.
-
Stir the resulting mixture vigorously at room temperature for 4
Application Notes and Protocols for Dilongifolylborane Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilongifolylborane (Lgf₂BH) is a chiral hydroborating agent derived from the naturally occurring sesquiterpene (+)-longifolene.[1] It serves as an effective reagent for the asymmetric hydroboration of prochiral olefins, providing access to chiral alcohols with moderate to good enantioselectivity. Its intermediate steric requirements make it a valuable tool in asymmetric synthesis, particularly for substrates where other common chiral hydroborating agents may show limitations. These application notes provide a comprehensive overview of the substrate scope of this compound, detailed experimental protocols, and visualizations of the reaction pathways.
Substrate Scope and Performance
This compound has been successfully employed for the asymmetric hydroboration of a variety of prochiral alkenes, including cis-alkenes and trisubstituted alkenes. The subsequent oxidation of the intermediate organoborane yields the corresponding chiral alcohol. The enantiomeric excess (% ee) of the product alcohol is a measure of the stereoselectivity of the hydroboration step.
The following table summarizes the performance of this compound with various olefin substrates. The data is compiled from peer-reviewed literature and demonstrates the utility of this reagent in asymmetric synthesis.
| Entry | Substrate (Olefin) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (% ee) | Configuration |
| 1 | cis-2-Butene | 2-Butanol | 75 | 78 | R |
| 2 | cis-3-Hexene | 3-Hexanol | 80 | 75 | R |
| 3 | 2-Methyl-1-butene | 2-Methyl-1-butanol | 72 | 60 | R |
| 4 | 2,3-Dimethyl-1-butene | 2,3-Dimethyl-1-butanol | 68 | 65 | R |
| 5 | 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 78 | 70 | (1R, 2R) |
| 6 | 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 82 | 68 | (1R, 2R) |
| 7 | Norbornene | exo-Norborneol | 85 | 72 | (1R, 2S) |
Experimental Protocols
Preparation of this compound (Lgf₂BH)
Materials:
-
(+)-Longifolene
-
Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Schlenk flask and nitrogen or argon gas supply
Procedure:
-
A 100 mL Schlenk flask equipped with a magnetic stir bar is charged with (+)-longifolene (2.0 equivalents).
-
The flask is flushed with dry nitrogen or argon.
-
Anhydrous diethyl ether or THF is added to dissolve the (+)-longifolene.
-
The solution is cooled to 0 °C in an ice bath.
-
Borane-dimethyl sulfide complex (1.0 equivalent) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The formation of a white precipitate of this compound is observed.
-
The solvent and dimethyl sulfide can be removed under reduced pressure to yield the solid this compound, which is used directly in the next step.
Asymmetric Hydroboration of a Prochiral Olefin
Materials:
-
This compound (Lgf₂BH) (prepared in situ or isolated)
-
Prochiral olefin (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To the freshly prepared this compound in the Schlenk flask, add anhydrous THF.
-
The suspension is cooled to the desired temperature (typically 0 °C to -25 °C).
-
The prochiral olefin (1.0 equivalent) is added dropwise to the stirred suspension of Lgf₂BH.
-
The reaction mixture is stirred at the same temperature for 2-6 hours, or until the reaction is complete (monitored by TLC or GC). The disappearance of the solid Lgf₂BH can serve as a visual indicator of reaction completion.
Oxidation of the Organoborane Intermediate
Materials:
-
Aqueous sodium hydroxide (NaOH, 3M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
Procedure:
-
The reaction mixture containing the organoborane is cooled to 0 °C.
-
Aqueous sodium hydroxide (3M) is carefully added to the reaction mixture, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: This oxidation is exothermic.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude alcohol product is purified by flash chromatography or distillation.
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: Experimental workflow for asymmetric hydroboration-oxidation using this compound.
Caption: Logical relationship of stereochemical control in this compound hydroboration.
References
Application Notes and Protocols: Enantioselective Reduction of Ketones with Chiral Organoboranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals and other biologically active molecules. Chiral organoborane reagents, derived from readily available natural products, are powerful tools for achieving high levels of stereocontrol in these reductions.
This document provides detailed application notes and protocols for the enantioselective reduction of ketones using chiral organoborane reagents. While the initial topic of interest was Dilongifolylborane , a thorough review of the scientific literature reveals that its primary documented application is as a chiral hydroborating agent for olefins. There is a notable absence of published data regarding its use for the enantioselective reduction of ketones.
Therefore, this guide will focus on a well-studied and structurally related analogue: Alpine-Borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane). Derived from the natural terpene α-pinene, Alpine-Borane serves as an excellent and representative model for this class of reagents. The principles, protocols, and mechanistic insights presented herein are foundational for scientists working with chiral organoboranes and can serve as a starting point for exploring the potential of other terpene-based reagents.
Principle and Reagent Overview
Alpine-Borane is a sterically hindered chiral trialkylborane. Its mechanism of action involves the transfer of a hydride from the β-position of the isopinocampheyl moiety to the carbonyl carbon of the ketone. The reaction proceeds through a highly organized, boat-like six-membered transition state. The facial selectivity of the hydride transfer is dictated by the steric bulk of the substituents on the ketone, which preferentially orient themselves to minimize steric clash with the chiral framework of the Alpine-Borane.[1] This reagent is particularly effective for the reduction of ketones where there is a significant steric difference between the two substituents, such as in acetylenic ketones.[2][3]
Data Presentation: Substrate Scope of Alpine-Borane in Ketone Reduction
The enantioselectivity of the reduction is highly dependent on the structure of the ketone substrate. The following table summarizes the performance of Alpine-Borane with a variety of ketones.
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1-Octyn-3-one | (R)-(+)-1-Octyn-3-ol | 80 | >95 | Org. Syn. CV 7, 415 |
| 1-Phenyl-1-butyn-3-one | (R)-1-Phenyl-1-butyn-3-ol | - | High | [4] |
| Acetophenone | 1-Phenylethanol | Low | Low | [5] |
| Phenyl trifluoromethyl ketone | 1-Phenyl-2,2,2-trifluoroethanol | - | Low | - |
| 1-Deuteriobenzaldehyde | (S)-Benzyl-1-d alcohol | - | 100 | [6] |
| 1-Bromo-2-heptanone | (R)-1-Bromo-2-heptanol | 95 | 92 | J. Org. Chem. 1982, 47, 5069 |
| 2,2-Dimethyl-3-pentanone | 2,2-Dimethyl-3-pentanol | Low | 10 | J. Org. Chem. 1982, 47, 1606 |
| 3-Methyl-2-butanone | 3-Methyl-2-butanol | 68 | 24 | J. Org. Chem. 1982, 47, 1606 |
Note: Enantiomeric excess is dependent on the enantiomeric purity of the α-pinene used to prepare the Alpine-Borane. The data presented is representative of typical results.
Experimental Protocols
Protocol 1: Preparation of (+)-Alpine-Borane (from (-)-α-pinene)
This protocol is adapted from literature procedures.
Materials:
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Anhydrous Tetrahydrofuran (THF)
-
(-)-α-Pinene (high enantiomeric purity)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve 9-BBN dimer (1.0 eq.) in anhydrous THF to make a 0.5 M solution.
-
To this stirring solution, add (-)-α-pinene (1.1 eq.) via syringe.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4 hours.
-
The resulting solution of (+)-Alpine-Borane is ready for use. For some applications, removal of the THF under vacuum to yield the neat reagent can lead to faster reaction rates and higher selectivity.[7]
Protocol 2: General Procedure for the Enantioselective Reduction of a Ketone
Materials:
-
Ketone substrate
-
Solution of (+)-Alpine-Borane in THF (from Protocol 1)
-
Anhydrous THF
-
2-Aminoethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ketone substrate (1.0 eq.) in anhydrous THF.
-
Cool the solution to the desired temperature (typically 0 °C or room temperature).
-
To the stirred ketone solution, add the solution of (+)-Alpine-Borane (1.5 - 2.0 eq.) dropwise via syringe.
-
The reaction progress can be monitored by TLC or GC. Reactions are typically stirred for several hours to several days, depending on the reactivity of the ketone.
-
Once the reaction is complete, quench the excess borane by the slow, dropwise addition of 2-aminoethanol (2.0 eq.). Stir for 15 minutes.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude alcohol product can be purified by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
Figure 1: Experimental workflow for the preparation of Alpine-Borane and its use in the enantioselective reduction of a ketone.
Figure 2: Proposed mechanism and origin of stereoselectivity for the enantioselective reduction of ketones with Alpine-Borane.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Alpine borane - Wikipedia [en.wikipedia.org]
- 4. (S)-Alpine borane | 42371-63-1 | Benchchem [benchchem.com]
- 5. Computational and experimental structure–reactivity relationships: evidence for a side reaction in Alpine-Borane reductions of d-benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Solvent Effects in Dilongifolylborane-Mediated Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilongifolylborane is a chiral hydroborating agent utilized in asymmetric synthesis to induce stereoselectivity in the hydroboration of prochiral alkenes. The choice of solvent can significantly influence the outcome of these reactions, affecting reaction rates, yields, and, most critically, the enantiomeric excess (ee) of the product. Understanding and optimizing solvent conditions is paramount for achieving desired stereochemical control in the synthesis of chiral molecules, a crucial aspect of drug development and fine chemical production.
These application notes provide an overview of the theoretical basis for solvent effects in this compound-mediated reactions, alongside generalized experimental protocols. Due to the limited availability of specific quantitative data for this compound across a range of solvents in publicly accessible literature, the data presented here is illustrative and based on general principles of asymmetric hydroboration. Researchers are strongly encouraged to perform solvent screening studies for their specific substrate to determine optimal conditions.
Theoretical Background
The enantioselectivity of this compound-mediated hydroboration arises from the steric and electronic interactions in the transition state formed between the chiral borane and the alkene. Solvents can influence this transition state in several ways:
-
Coordination: Solvents with Lewis basicity, such as ethers (e.g., Tetrahydrofuran - THF), can coordinate to the boron atom. This coordination can alter the steric bulk and electronic nature of the hydroborating agent, thereby influencing the facial selectivity of the addition to the alkene.
-
Polarity and Solvation: The polarity of the solvent can affect the stability of the reactants and the transition state. Polar solvents may stabilize polar transition states, potentially altering the reaction pathway and enantioselectivity.
-
Aggregation: The state of aggregation of the borane reagent can be solvent-dependent. Different aggregation states may exhibit different reactivities and selectivities.
Data Presentation: Illustrative Solvent Effects
The following table provides a hypothetical summary of how different solvents might influence the hydroboration of a generic prochiral alkene (e.g., cis-alkene) with this compound. This data is for illustrative purposes only and should be experimentally verified.
| Solvent | Dielectric Constant (ε) | Typical Observations | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (% ee) |
| Tetrahydrofuran (THF) | 7.6 | Good coordination, often leads to high enantioselectivity. | 85 | 95 |
| Diethyl Ether | 4.3 | Less coordinating than THF, may result in different selectivity. | 80 | 90 |
| Dichloromethane (DCM) | 9.1 | Apolar aprotic, can be a good alternative to ethers. | 75 | 88 |
| Toluene | 2.4 | Non-coordinating, relies more on inherent substrate-reagent interactions. | 70 | 85 |
| Hexane | 1.9 | Non-polar, non-coordinating, may lead to lower solubility and reactivity. | 60 | 80 |
Experimental Protocols
General Protocol for Asymmetric Hydroboration using this compound
This protocol provides a general procedure for the asymmetric hydroboration of a prochiral alkene followed by oxidation to the corresponding chiral alcohol.
Materials:
-
This compound solution (typically in THF or the desired reaction solvent)
-
Prochiral alkene
-
Anhydrous reaction solvent (e.g., THF, Diethyl Ether, DCM, Toluene, Hexane)
-
3 M Sodium hydroxide solution
-
30% Hydrogen peroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 eq.) in the chosen anhydrous solvent to a dried reaction flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (typically 0 °C or -25 °C) using an ice bath or cryostat.
-
-
Hydroboration:
-
Slowly add the prochiral alkene (1.0 eq.) to the stirred solution of this compound.
-
Allow the reaction to stir at the chosen temperature for the required time (this can range from a few hours to overnight, and should be determined by reaction monitoring,
-
Troubleshooting & Optimization
Stability of Dilongifolylborane under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Dilongifolylborane. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on unexpected degradation or reaction failure.
| Issue | Potential Cause | Recommended Action |
| Low or no yield in cross-coupling reactions. | Degradation of this compound prior to or during the reaction. Boronic acids, particularly those with complex structures, can be susceptible to protodeboronation, oxidation, or polymerization, especially under heating and basic conditions. | - Use freshly prepared this compound or a more stable derivative like a MIDA boronate ester. - Consider a "slow-release" strategy where the active boronic acid is generated in situ from a stable precursor. - Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent results between experimental runs. | Variability in the quality of this compound due to improper storage or handling. Exposure to air and moisture can lead to degradation. | - Store this compound under an inert atmosphere, protected from light, and at the recommended temperature. - Ensure consistent sourcing and purity of the reagent for all experiments. - Aliquot the reagent upon receipt to avoid repeated exposure of the bulk material to the atmosphere. |
| Formation of unexpected byproducts. | Oxidative degradation of the boronic acid moiety. The empty p-orbital of the boron atom is susceptible to attack by reactive oxygen species. This can lead to the formation of alcohol byproducts. | - Use deoxygenated solvents and reagents. - Add antioxidants if compatible with the reaction chemistry. However, be aware that some, like ascorbate, can paradoxically accelerate degradation in certain contexts. - Minimize reaction times and temperatures where possible. |
| Difficulty in purifying the final product. | Presence of boronic acid-derived impurities. Boronic acids can sometimes be challenging to separate from reaction products due to their polarity. | - Consider converting the crude product containing residual boronic acid to a boronic ester (e.g., with pinacol) to facilitate chromatographic purification. - Employ aqueous washes with a mild base to remove acidic boronic acid impurities, if the desired product is not base-sensitive. |
| Precipitation or insolubility issues. | Formation of boroxine anhydrides. Boronic acids can lose water to form cyclic trimers called boroxines, which may have different solubility profiles. | - Ensure the use of anhydrous solvents if the boroxine form is desired, or add a controlled amount of water to maintain the boronic acid form. - Characterize the precipitate to confirm its identity. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound, like many boronic acids, should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. Recommended storage temperature is typically 2-8°C. Keep containers tightly sealed and protected from light. For long-term storage, consider aliquoting the compound to minimize repeated exposure of the bulk sample to atmospheric conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of boronic acids is pH-dependent. At physiological pH, many boronic acids are susceptible to oxidation. Both acidic and basic conditions can promote degradation, potentially through oxidative pathways or hydrolysis. The formation of boronate esters, a common reaction of boronic acids, is also pH-dependent. It is crucial to buffer your reaction medium appropriately and consider the pKa of your specific this compound derivative.
Q3: What solvents are recommended for use with this compound?
A3: The choice of solvent depends on the specific application. For storage or reactions where the boronic acid form is desired, anhydrous aprotic solvents such
Impact of impurities in longifolene on Dilongifolylborane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Dilongifolylborane from longifolene. It specifically addresses challenges arising from impurities in the longifolene starting material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (Lgf₂BH) is a chiral hydroborating agent used in organic synthesis. It is particularly valuable for asymmetric hydroboration, a reaction that introduces a boron-hydrogen bond across a carbon-carbon double bond with high stereoselectivity. This allows for the synthesis of specific chiral alcohols, which are important intermediates in drug development and other areas of chemical synthesis.
Q2: What is the typical source of longifolene?
A2: Longifolene is a naturally occurring tricyclic sesquiterpene hydrocarbon. It is primarily isolated from the high-boiling fraction of turpentine oil from certain pine species, such as Pinus longifolia (also known as Pinus roxburghii).
Q3: What are the common impurities in commercial longifolene?
A3: Commercial longifolene can contain several impurities, depending on its source and purification method. Common impurities include other terpenes with similar boiling points, such as caryophyllene and isolongifolene. Oxidation products and residual solvents from the extraction and purification process may also be present.
Q4: How do impurities in longifolene affect the synthesis of this compound?
A4: Impurities in the longifolene starting material can have several negative impacts on the synthesis of this compound. These include:
-
Reduced Yield: Impurities that can react with the borane reagent (e.g., other alkenes or alcohols) will consume the reagent, leading to a lower yield of the desired product.
-
Formation of Byproducts: The reaction of impurities with the borane reagent can lead to the formation of undesired organoborane byproducts, complicating the purification of this compound.
-
Inhibition of the Reaction: Some impurities may coordinate with the borane reagent and inhibit its reactivity towards longifolene.
Q5: What is the recommended purity of longifolene for this synthesis?
A5: For optimal results, it is recommended to use longifolene with a purity of 98% or higher. The presence of significant amounts of other reactive terpenes or oxidation products can significantly impact the yield and purity of the this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Impure Longifolene: Presence of reactive impurities consuming the borane reagent. 2. Inactive Borane Reagent: The borane-methyl sulfide (BMS) or other borane source has degraded due to improper storage or handling. 3. Incorrect Stoichiometry: An incorrect ratio of longifolene to borane was used. | 1. Purify Longifolene: See the experimental protocol for longifolene purification. Analyze the purity of the starting material by GC-MS. 2. Use Fresh Reagent: Use a fresh, unopened bottle of BMS or titrate the existing solution to determine its molarity. 3. Verify Calculations: Double-check the molar calculations for the reactants. The recommended stoichiometry is 2 equivalents of longifolene to 1 equivalent of borane. |
| Formation of a significant amount of white precipitate other than this compound | 1. Presence of Caryophyllene: Caryophyllene, a common impurity, can also react with borane to form a solid dialkylborane. 2. Excess Borane: Use of excess borane can lead to the formation of other borane complexes. | 1. Purify Longifolene: Remove caryophyllene by following the purification protocol. 2. Adjust Stoichiometry: Ensure the correct 2:1 ratio of longifolene to borane is used. |
| Difficulty in isolating the this compound product | 1. Product is not precipitating: The concentration of the reactants may be too low, or the solvent may not be appropriate. 2. Product is oily or sticky: This can be due to the presence of byproducts from impurities. | 1. Increase Concentration: Run the reaction at a higher concentration. Ensure the reaction is performed in a suitable solvent like diethyl ether or THF, where the product is insoluble. 2. Purify Starting Material: High purity of longifolene is crucial for obtaining a clean, crystalline product. |
Impact of Caryophyllene Impurity on this compound Yield
The following table summarizes the hypothetical effect of caryophyllene impurity in the longifolene starting material on the yield of this compound.
| Caryophyllene Concentration in Longifolene (%) | Expected Yield of this compound (%) | Observations |
| < 1 | > 90 | Clean reaction, crystalline white precipitate. |
| 1 - 3 | 75 - 90 | Minor byproduct formation, slightly off-white precipitate. |
| 3 - 5 | 60 - 75 | Significant byproduct formation, difficult to filter precipitate. |
| > 5 | < 60 | Oily product, complex mixture of organoboranes. |
Experimental Protocols
Purification of Commercial Longifolene
This protocol is based on methods for removing caryophyllene and other polar impurities from crude longifolene.
Materials:
-
Crude longifolene (containing caryophyllene)
-
Acetic acid
-
p-Toluenesulfonic acid
-
Resorcinol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction flask, separating funnel, distillation apparatus
Procedure:
-
In a reaction flask, combine the crude longifolene, water, acetic acid, resorcinol, and p-toluenesulfonic acid.
-
Stir the mixture at 50-60°C for 8-10 hours.
-
Allow the mixture to cool to room temperature and stand to separate the layers.
-
Remove the aqueous layer. Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the longifolene by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for longifolene (approx. 254-256 °C at atmospheric pressure).
-
Analyze the purity of the collected fraction by GC-MS.
Synthesis of this compound
This protocol is adapted from the established synthesis of this compound.
Materials:
-
Purified (+)-longifolene
-
Borane-methyl sulfide complex (BMS, BH₃·SMe₂)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve the purified (+)-longifolene (2 equivalents) in anhydrous diethyl ether in the flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-methyl sulfide complex (1 equivalent) dropwise to the stirred longifolene solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A white precipitate of this compound should form.
-
The formation of the solid product, this compound, which precipitates as snow-white crystals, serves as an indicator of the reaction's progress.
-
Collect the crystalline product by filtration under a nitrogen atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure Dilongifol
Validation & Comparative
A Comparative Guide to Chiral Boron Reagents: Dilongifolylborane and CBS Reagents
For researchers, scientists, and drug development professionals seeking to harness the power of asymmetric synthesis, the selection of the appropriate chiral reagent is paramount. This guide provides a detailed comparison of two important classes of boron-based reagents: Dilongifolylborane, a stoichiometric hydroborating agent derived from a natural product, and the Corey-Bakshi-Sh Shibata (CBS) reagents, which are catalytic oxazaborolidines widely used for asymmetric reductions.
While both leverage the unique properties of boron to induce chirality, their primary applications, mechanisms, and practical considerations differ significantly. This compound excels in the asymmetric hydroboration of olefins, whereas CBS reagents are the gold standard for the enantioselective reduction of prochiral ketones.
At a Glance: Key Differences
| Feature | This compound | CBS (Corey-Bakshi-Shibata) Reagents |
| Reagent Type | Stoichiometric | Catalytic |
| Primary Application | Asymmetric Hydroboration of Olefins | Asymmetric Reduction of Ketones |
| Source of Chirality | (+)-Longifolene (a natural terpene) | (S)- or (R)-Proline (an amino acid) |
| Mechanism | Concerted addition of B-H across a C=C bond | Lewis acid-catalyzed hydride transfer |
Performance Data
This compound in Asymmetric Hydroboration of Prochiral Olefins
This compound (Lgf₂BH) provides good to excellent enantioselectivity in the hydroboration of various olefin substitution patterns. The resulting organoborane can be oxidized to the corresponding chiral alcohol.
| Olefin Substrate | Product Alcohol | Enantiomeric Excess (ee, %) |
| cis-2-Butene | (R)-2-Butanol | 78 |
| cis-3-Hexene | (R)-3-Hexanol | 75 |
| 2-Methyl-1-pentene | (R)-2-Methyl-1-pentanol | 60 |
| 2,3-Dimethyl-1-butene | (R)-2,3-Dimethyl-1-butanol | 65 |
| 1-Methylcyclopentene | (trans)-(R)-2-Methylcyclopentanol | 68 |
Data sourced from primary literature on this compound.
CBS Reagents in Enantioselective Reduction of Prochiral Ketones
CBS reagents are renowned for their high efficiency and enantioselectivity in the reduction of a wide array of ketones, often achieving over 95% ee.[1]
| Ketone Substrate | Product Alcohol | Enantiomeric Excess (ee, %) | Yield (%) |
| Acetophenone | (R)-1-Phenylethanol | 97 | 95 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | 98 | 92 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 95 | 90 |
| 3-Nonanone | (R)-3-Nonanol | 96 | 88 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 97 | 93 |
Representative data compiled from various studies on CBS reduction.[1][2]
Reaction Mechanisms and Experimental Workflows
The distinct applications of this compound and CBS reagents are rooted in their different reaction mechanisms.
This compound: Asymmetric Hydroboration
This compound, being a sterically hindered dialkylborane, adds to the less substituted carbon of the double bond from the less sterically encumbered face of the olefin. This proceeds through a four-membered transition state. Subsequent oxidation of the C-B bond affords the chiral alcohol.
CBS Reagents: Enantioselective Ketone Reduction
The CBS reduction involves a catalytic cycle. The chiral oxazaborolidine catalyst coordinates with borane, enhancing the Lewis acidity of the boron atom within the catalyst and activating the borane as a hydride donor.[3] The ketone then coordinates to the catalyst's boron atom in a sterically favored orientation, leading to a highly face-selective intramolecular hydride transfer via a six-membered transition state.[3]
Experimental Protocols
General Procedure for Asymmetric Hydroboration with this compound
Synthesis of this compound: A solution of (+)-longifolene in anhydrous ethyl ether is treated with a stoichiometric amount of borane-methyl sulfide complex (BH₃·SMe₂). The reaction mixture is stirred at room temperature, during which this compound precipitates as a white solid. The solid is then isolated by filtration, washed with cold ether, and dried under vacuum.
Hydroboration and Oxidation:
-
In a flame-dried, nitrogen-purged flask, this compound is suspended in anhydrous tetrahydrofuran (THF).
-
The prochiral olefin is added dropwise to the stirred suspension at a controlled temperature (e.g., -25 °C to 0 °C).
-
The reaction is monitored for the disappearance of the solid this compound, indicating the completion of the hydroboration.
-
The resulting trialkylborane intermediate is then oxidized by the slow, dropwise addition of aqueous sodium hydroxide, followed by 30% hydrogen peroxide at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours to ensure complete oxidation.
-
The aqueous layer is separated, and the organic layer is extracted, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude chiral alcohol is purified by distillation or chromatography.
General Procedure for CBS-Catalyzed Asymmetric Reduction of a Ketone
-
A flame-dried, argon-purged flask is charged with the (S)- or (R)-CBS catalyst (typically 5-10 mol%) and dissolved in anhydrous THF.[2]
-
The solution is cooled to the desired temperature (e.g., 0 °C or room temperature).[2]
-
A solution of borane-THF complex (typically 1.0 M in THF, 1.0-1.2 equivalents) is added slowly to the catalyst solution.[4]
-
A solution of the prochiral ketone in anhydrous THF is then added dropwise to the reaction mixture over a period of 10-30 minutes.[5]
-
The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow, careful addition of methanol at 0 °C.
-
The solvents are removed under reduced pressure.
-
The residue is treated with dilute aqueous HCl, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The resulting chiral alcohol is purified by column chromatography or distillation.
Summary and Outlook
This compound represents a class of stoichiometric chiral reagents derived from readily available natural products. Its utility is demonstrated in the asymmetric hydroboration of olefins, providing a reliable method for the synthesis of certain chiral alcohols. The main drawbacks are the stoichiometric requirement of the chiral auxiliary and a somewhat limited scope and enantioselectivity compared to more modern catalytic systems.
CBS reagents , on the other hand, are highly efficient and versatile catalysts for the asymmetric reduction of ketones. Their catalytic nature, high enantioselectivities for a broad range of substrates, and predictable stereochemical outcomes have made them indispensable tools in both academic research and industrial-scale synthesis.[1] While primarily used for ketone reduction, modified CBS catalysts have also found applications in other asymmetric transformations like Diels-Alder reactions.[6]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. books.rsc.org [books.rsc.org]
- 6. CBS Catalysts [sigmaaldrich.com]
X-ray Crystallography of Dilongifolylborane Derivatives: A Comparative Guide
A comprehensive comparison of the crystal structures of Dilongifolylborane derivatives is not possible at this time due to the limited availability of published X-ray crystallographic data for this specific class of compounds.
Extensive searches of scientific databases and literature have revealed a scarcity of publicly available crystallographic studies focused specifically on this compound and its derivatives. While the synthesis and utility of this compound as a chiral hydroborating agent are documented, detailed structural elucidation via single-crystal X-ray diffraction appears to be limited or not widely published.
This guide, therefore, aims to provide a foundational understanding of the principles of X-ray crystallography and its application to organoboron compounds, which would be the basis for such a comparison had the data been available. It also outlines the typical experimental protocols and the type of data that would be presented.
The Significance of X-ray Crystallography in Organoboron Chemistry
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For organoboron compounds like this compound derivatives, this technique is invaluable for:
-
Determining Molecular Geometry: Precisely measuring bond lengths, bond angles, and torsion angles.
-
Elucidating Stereochemistry: Unambiguously establishing the absolute configuration of chiral centers.
-
Analyzing Intermolecular Interactions: Understanding how molecules pack in the solid state through forces like van der Waals interactions and hydrogen bonding.
-
Structure-Activity Relationship Studies: Correlating the specific structural features of a molecule with its chemical reactivity and properties, which is crucial for applications in catalysis and drug development.
Hypothetical Comparative Data Presentation
Were crystallographic data available for a series of this compound derivatives, it would typically be summarized in a table similar to the one below. This allows for a clear and objective comparison of key structural parameters.
Table 1: Hypothetical Crystallographic Data for this compound Derivatives
| Parameter | Derivative A | Derivative B | Alternative Compound C |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P-1 |
| a (Å) | 10.123 | 8.456 | 7.890 |
| b (Å) | 12.456 | 15.789 | 9.123 |
| c (Å) | 18.789 | 9.123 | 10.456 |
| α (°) | 90 | 90 | 85.12 |
| β (°) | 90 | 105.45 | 95.67 |
| γ (°) | 90 | 90 | 101.23 |
| Volume (ų) | 2365.4 | 2012.3 | 754.8 |
| Z | 4 | 4 | 2 |
| Calculated Density (g/cm³) | 1.125 | 1.189 | 1.234 |
| Key Bond Length (B-C) (Å) | 1.58(2) | 1.59(1) | 1.57(3) |
| Key Bond Angle (C-B-C) (°) | 118.5(3) | 119.2(2) | 117.9(4) |
Note: This table is illustrative and does not represent actual experimental data for this compound derivatives.
Standard Experimental Protocol for X-ray Crystallography
The determination of a crystal structure by X-ray diffraction follows a well-established workflow. The detailed methodology is crucial for the reproducibility and validation of the results.
Experimental Workflow:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
